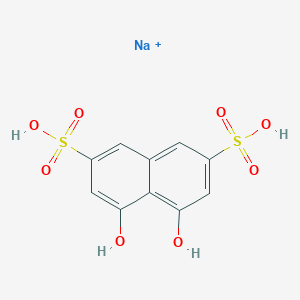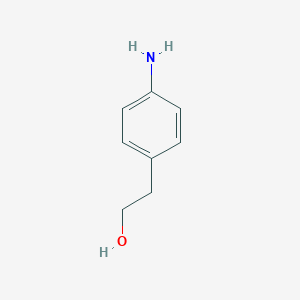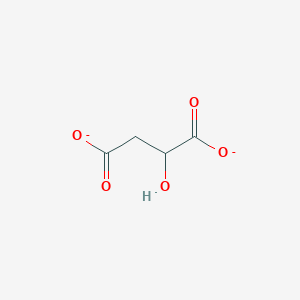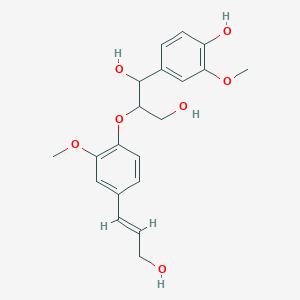
N-(Benzylideneamino)-4-methoxy-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Benzylideneamino)-4-methoxy-benzamide, also known as BAMBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAMBA belongs to the class of Schiff bases and has a molecular formula of C15H14N2O2.
作用機序
The mechanism of action of N-(Benzylideneamino)-4-methoxy-benzamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, such as the PI3K/Akt pathway and the NF-κB pathway. This compound has also been shown to interact with various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in Alzheimer's disease and melanogenesis, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid beta peptides by inhibiting the activity of β-secretase. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity by activating the PI3K/Akt pathway.
実験室実験の利点と制限
N-(Benzylideneamino)-4-methoxy-benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various fields. However, this compound also has some limitations. It is not highly water-soluble, which may limit its bioavailability and efficacy in vivo. Additionally, this compound may exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
将来の方向性
Several future directions for N-(Benzylideneamino)-4-methoxy-benzamide research can be identified. Firstly, more studies are needed to elucidate the mechanism of action of this compound, particularly in cancer research. Secondly, studies are needed to improve the water-solubility and bioavailability of this compound, which may enhance its therapeutic potential. Thirdly, more studies are needed to investigate the safety and efficacy of this compound in vivo, particularly in animal models. Finally, studies are needed to explore the potential of this compound in other therapeutic areas, such as neurodegenerative diseases and skin disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. This compound exhibits potent anticancer, anti-Alzheimer's, and anti-diabetic activities, and has several advantages for lab experiments. However, this compound also has some limitations, such as poor water-solubility and cytotoxicity at high concentrations. Further research is needed to fully elucidate the mechanism of action of this compound and to explore its potential in other therapeutic areas.
合成法
N-(Benzylideneamino)-4-methoxy-benzamide can be synthesized by the condensation reaction between 4-methoxy-benzoic acid and benzylideneaniline in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
N-(Benzylideneamino)-4-methoxy-benzamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In Alzheimer's disease research, this compound has been studied for its ability to inhibit the formation of amyloid beta peptides, which are associated with the development of Alzheimer's disease. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in diabetic mice.
特性
CAS番号 |
51651-81-1 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-9-7-13(8-10-14)15(18)17-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+ |
InChIキー |
XHYYXBAFSXMSKM-LFIBNONCSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



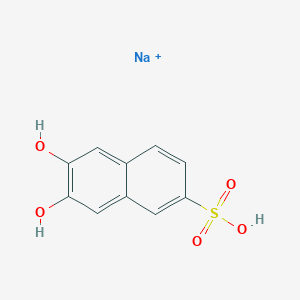
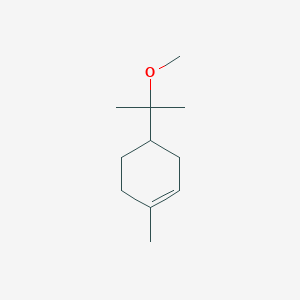

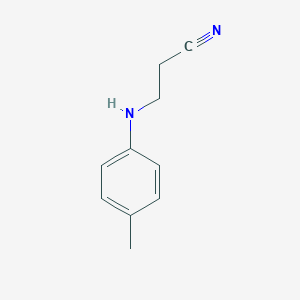
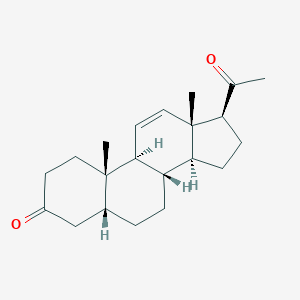

![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)
